Choline; citric acid
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Overview
Description
Choline and citric acid are two distinct compounds that, when combined, form a deep eutectic solvent. Choline is an essential nutrient found in many plants and animal organs, playing a crucial role in various metabolic processes. Citric acid, on the other hand, is a weak organic acid found naturally in citrus fruits and is a key intermediate in metabolism. The combination of choline and citric acid forms a deep eutectic solvent, which has gained significant attention due to its unique properties and wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of choline and citric acid deep eutectic solvent involves mixing choline chloride and citric acid in specific molar ratios. Common ratios include 1:1, 1:2, 1:3, 2:1, and 3:1. The components are combined in a covered beaker and heated mildly until a homogeneous mixture is formed . The mixture is then allowed to cool, resulting in the formation of a deep eutectic solvent.
Industrial Production Methods
Industrial production of choline and citric acid deep eutectic solvents follows similar principles but on a larger scale. The process involves precise control of temperature and mixing conditions to ensure consistent quality and properties of the final product. The use of deep eutectic solvents in industrial applications is favored due to their low toxicity, biodegradability, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Choline and citric acid deep eutectic solvents undergo various chemical reactions, including:
Oxidation: The presence of citric acid allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: Choline can participate in reduction reactions, often facilitated by reducing agents.
Substitution: Both choline and citric acid can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions involving choline and citric acid deep eutectic solvents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving choline and citric acid deep eutectic solvents depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives of choline and citric acid, while reduction reactions may yield reduced forms of these compounds .
Scientific Research Applications
Choline and citric acid deep eutectic solvents have a wide range of scientific research applications, including:
Chemistry: Used as green solvents for various chemical reactions, including extraction, dissolution, and catalysis
Biology: Employed in the extraction of biomolecules and as solvents for biological assays.
Industry: Utilized in the processing of biomass, waste valorization, and the synthesis of functional materials
Mechanism of Action
The mechanism of action of choline and citric acid deep eutectic solvents involves the formation of hydrogen bonds between the choline and citric acid molecules. This interaction results in a stable eutectic mixture with unique physicochemical properties. The molecular targets and pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to choline and citric acid deep eutectic solvents include:
- Choline and oxalic acid deep eutectic solvent
- Choline and lactic acid deep eutectic solvent
- Choline and malonic acid deep eutectic solvent .
Uniqueness
Choline and citric acid deep eutectic solvents are unique due to their ability to form stable hydrogen bonds, resulting in a solvent system with low toxicity, high biodegradability, and excellent solvent properties. These characteristics make them suitable for a wide range of applications, from green chemistry to industrial processes .
Properties
Molecular Formula |
C11H22NO8+ |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1 |
InChI Key |
WRPUOFKIGGWQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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